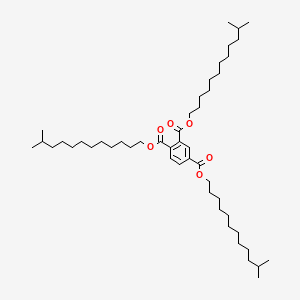![molecular formula C8H6ClN3 B13755542 [(3-Chlorophenyl)hydrazono]acetonitrile CAS No. 2792-22-5](/img/structure/B13755542.png)
[(3-Chlorophenyl)hydrazono]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)hydrazono]acetonitrile is an organic compound with the molecular formula C8H6ClN3 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-chlorophenyl group and a hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)hydrazono]acetonitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Chlorophenyl)hydrazono]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3-Chlorophenyl)hydrazono]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(3-Chlorophenyl)hydrazono]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
[(3-Chlorophenyl)hydrazono]acetonitrile can be compared with other similar compounds, such as:
Carbonyl cyanide 3-chlorophenylhydrazone: This compound is also a derivative of 3-chlorophenyl and has similar chemical properties but different applications.
3-Chlorobenzyl cyanide: Another related compound with a similar structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
2792-22-5 |
|---|---|
Formule moléculaire |
C8H6ClN3 |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
(2E)-2-[(3-chlorophenyl)hydrazinylidene]acetonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(6-7)12-11-5-4-10/h1-3,5-6,12H/b11-5+ |
Clé InChI |
UANBJEOUSVXYKE-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)N/N=C/C#N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NN=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


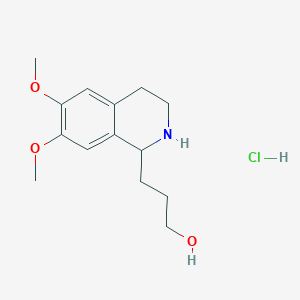
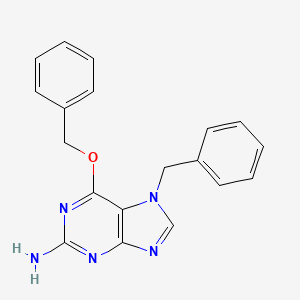

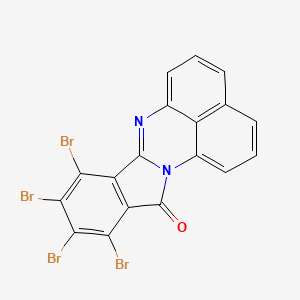
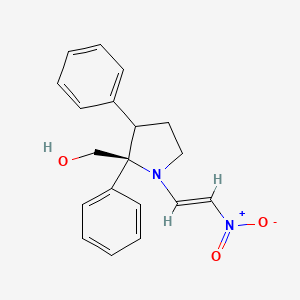


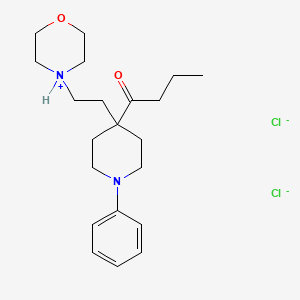

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
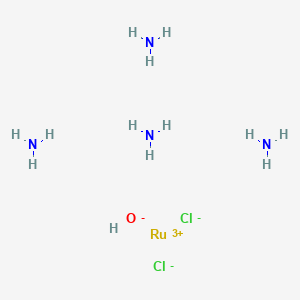
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
